2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with a bromoanilino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromoaniline, which is then reacted with other reagents to form the desired thiazole derivative. The key steps include:
N-TBS Protection of Aniline: The aniline nitrogen is protected using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent.
Formation of Thiazole Ring: The protected aniline derivative is then reacted with appropriate thiazole precursors under controlled conditions to form the thiazole ring.
Deprotection and Functionalization: The TBS protecting group is removed using silica gel in a mixture of ethanol and water, followed by further functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and thiazole moieties.
Coupling Reactions: The compound can be used in Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium nitrite and potassium iodide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromoanilino group can participate in various binding interactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aryl Halides: Compounds with halogen-substituted aromatic rings.
Uniqueness
This compound is unique due to the combination of its bromoanilino and thiazole moieties, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGJXNXMIEUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.